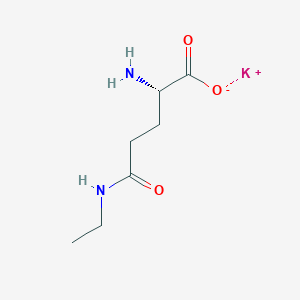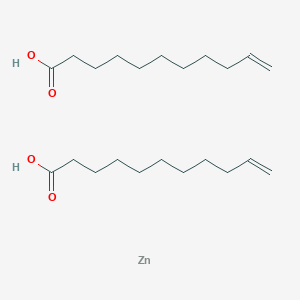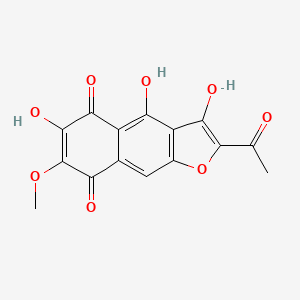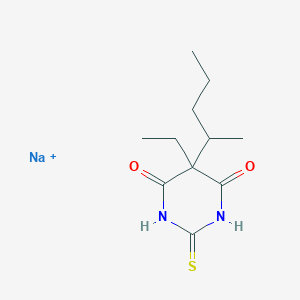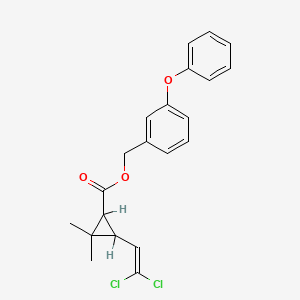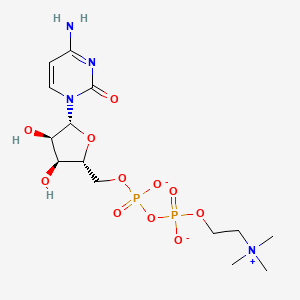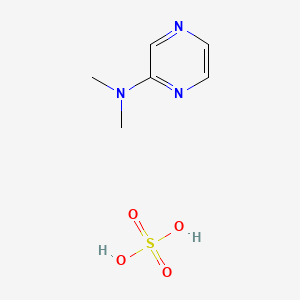![molecular formula C43H65N5O10 B10753361 (1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テリトロマイシンは、ケテックという商品名で販売されている、臨床で使用されている最初のケトライド系抗生物質です。 これは、エリスロマイシンの半合成誘導体であり、軽度から中等度の重症度の院内感染肺炎の治療に使用されます . テリトロマイシンは1994年に特許を取得し、2001年に医療用として承認されました .
準備方法
テリトロマイシンは、エリスロマイシンのクラジノース糖をケト基で置換し、ラクトン環にカルバメート環を付加することで合成されます。 このカルバメート環にアルキル-アリール部分が付加され、6位のエステルがメチル化されることで、酸安定性が向上します . 工業生産では、エリスロマイシンに対してこれらの化学修飾を施してテリトロマイシンを製造しています。
化学反応の分析
テリトロマイシンは、次のようなさまざまな化学反応を起こします。
酸化: テリトロマイシンは特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応は、テリトロマイシンのケト基や他の官能基を変えます。
置換: テリトロマイシン分子内のさまざまな位置で置換反応が起こり、誘導体が生成されます。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒があります。
科学研究への応用
テリトロマイシンには、次のような科学研究への応用があります。
化学: ケトライドの合成と反応を研究するためのモデル化合物として使用されます。
生物学: 細菌のタンパク質合成に対する影響と、細菌のリボソームとの相互作用について研究されています。
科学的研究の応用
Telithromycin has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of ketolides.
Biology: Studied for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Industry: Used in the development of new antibiotics and as a reference compound in pharmaceutical research.
作用機序
テリトロマイシンは、70S細菌リボソームの50Sサブユニットに結合して、ペプチドの伸長を阻害することで、細菌の増殖を阻害します。 これは、50Sリボソームサブユニットの23S RNAの2つのドメイン、ドメインIIとVに同時に結合しますが、従来のマクロライドは1つにしか結合しません . この二重結合により、細菌に対する効果が向上します .
類似化合物との比較
テリトロマイシンは、次のような他の類似化合物と比較されます。
特性
分子式 |
C43H65N5O10 |
|---|---|
分子量 |
812.0 g/mol |
IUPAC名 |
(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29-,32+,33-,36-,37-,38-,40?,42+,43-/m1/s1 |
InChIキー |
LJVAJPDWBABPEJ-CNYQIRROSA-N |
異性体SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
正規SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



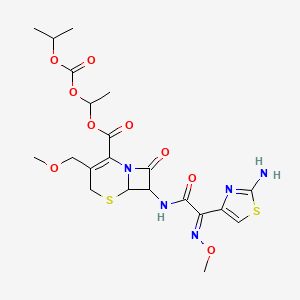
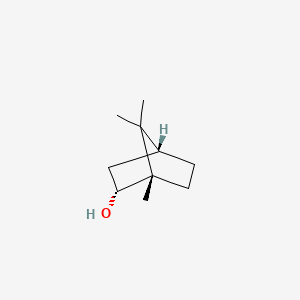
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
